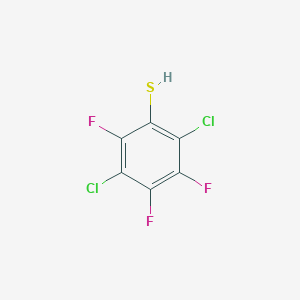
2,5-Dichloro-3,4,6-trifluorobenzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-3,4,6-trifluorobenzenethiol is an organofluorine compound with the molecular formula C6HCl2F3S It is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a thiol group (-SH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3,4,6-trifluorobenzenethiol typically involves the reaction of polyfluoro-ortho-chloroarenethiols with tetrafluoroethylene. . The reaction conditions often require high temperatures and the presence of specific catalysts to facilitate the formation of the thiol group.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of halogenated precursors and controlled reaction environments to ensure the selective introduction of chlorine and fluorine atoms onto the benzene ring. The process may also involve multiple steps, including halogen exchange reactions and thiolation.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3,4,6-trifluorobenzenethiol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form thiolates.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, along with catalysts like palladium or copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield a variety of halogenated or functionalized benzene derivatives .
Scientific Research Applications
2,5-Dichloro-3,4,6-trifluorobenzenethiol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds and materials.
Biology: The compound’s unique chemical properties make it a useful tool for studying biological systems and interactions involving thiol groups.
Mechanism of Action
The mechanism by which 2,5-Dichloro-3,4,6-trifluorobenzenethiol exerts its effects involves interactions with molecular targets and pathways. The thiol group can form covalent bonds with various biomolecules, influencing their structure and function. Additionally, the presence of chlorine and fluorine atoms can affect the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-trifluoromethyl-3,5,6-trifluorobenzenethiol
- 3-Chloro-2,5,6-trifluoropyridine-4-thiol
- 4-Chloro-2,3,5,6-tetrafluorobenzenethiol
Uniqueness
2,5-Dichloro-3,4,6-trifluorobenzenethiol is unique due to its specific arrangement of chlorine and fluorine atoms on the benzene ring, along with the presence of a thiol group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C6HCl2F3S |
|---|---|
Molecular Weight |
233.04 g/mol |
IUPAC Name |
2,5-dichloro-3,4,6-trifluorobenzenethiol |
InChI |
InChI=1S/C6HCl2F3S/c7-1-3(9)4(10)2(8)6(12)5(1)11/h12H |
InChI Key |
OHCPGXFHMDEATH-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)F)S)Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


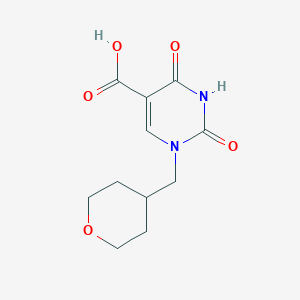
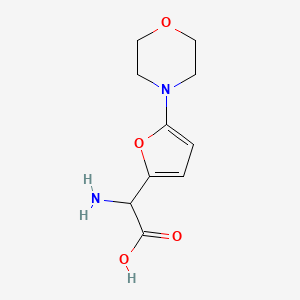
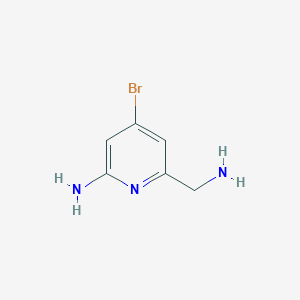


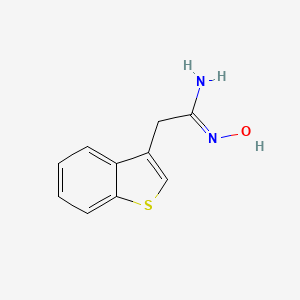
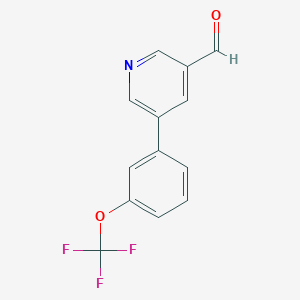
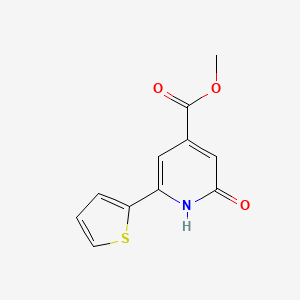
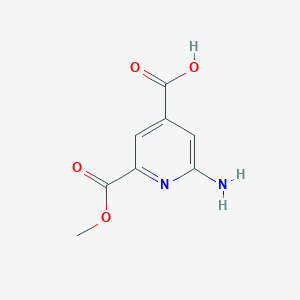
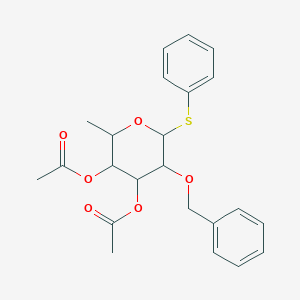
![2-(4-Fluorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14861802.png)
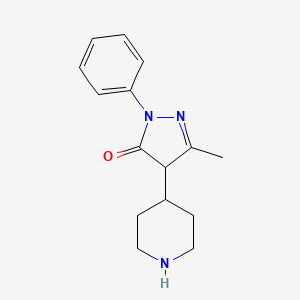
![(2E)-2-[(2E,4E)-5-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate;N-ethyl-N-propan-2-ylpropan-2-amine](/img/structure/B14861819.png)

